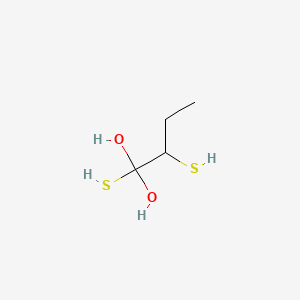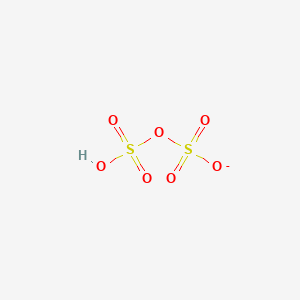
Hydrogen disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen disulfate, also known as bisulfate, is an inorganic compound with the chemical formula HSO₄⁻. It is the conjugate base of sulfuric acid (H₂SO₄) and is commonly found in aqueous solutions. This compound is a key intermediate in various chemical processes and plays a significant role in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrogen disulfate can be synthesized through the reaction of sulfuric acid with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
H2SO4+NaOH→NaHSO4+H2O
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the contact process used to manufacture sulfuric acid. The process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), which is then absorbed in water to form sulfuric acid. The resulting solution contains this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrogen disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfate ions (SO₄²⁻).
Reduction: It can be reduced to form sulfur dioxide (SO₂) and water.
Substitution: this compound can participate in substitution reactions with other compounds to form different sulfur-containing species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common.
Major Products Formed:
Oxidation: Sulfate ions (SO₄²⁻)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Substitution: Various sulfur-containing compounds, depending on the reactants used.
Applications De Recherche Scientifique
Hydrogen disulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a pH adjuster in medical solutions.
Industry: this compound is used in the production of detergents, fertilizers, and in the treatment of wastewater.
Mécanisme D'action
The mechanism of action of hydrogen disulfate involves its ability to donate or accept protons (H⁺ ions), making it a versatile acid-base catalyst. In biochemical systems, this compound can interact with enzymes and other proteins, affecting their activity and stability. Its ability to participate in redox reactions also makes it an important player in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Hydrogen Sulfate (HSO₄⁻): Similar to hydrogen disulfate but with a different oxidation state of sulfur.
Sulfate (SO₄²⁻): The fully oxidized form of sulfuric acid.
Pyrosulfate (S₂O₇²⁻): Contains two sulfur atoms and is formed by the condensation of two sulfate ions.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial processes.
Propriétés
Numéro CAS |
33669-58-8 |
|---|---|
Formule moléculaire |
HO7S2- |
Poids moléculaire |
177.14 g/mol |
Nom IUPAC |
sulfo sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
Clé InChI |
VFNGKCDDZUSWLR-UHFFFAOYSA-M |
SMILES canonique |
OS(=O)(=O)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


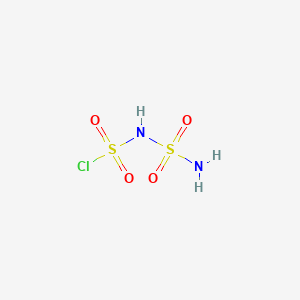


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

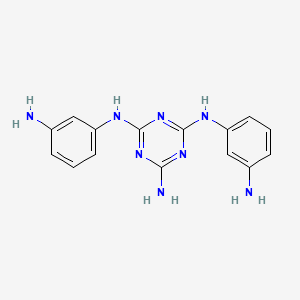

![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
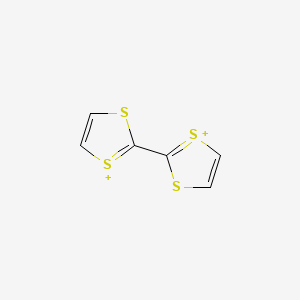
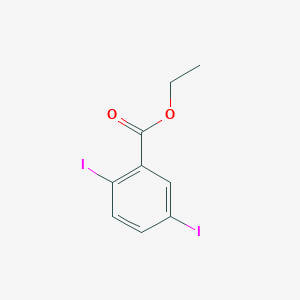
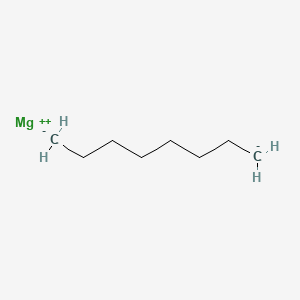
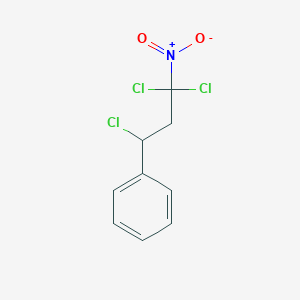
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
